2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
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Overview
Description
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and pyridinylmethyl groups. Common synthetic routes include:
Cyclization Reactions: The thiazole ring can be formed through cyclization reactions involving α-haloketones and thioureas.
Substitution Reactions:
Amidation Reactions: The final step involves the formation of the acetamide linkage through amidation reactions with appropriate reagents.
Chemical Reactions Analysis
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant biological activities, making it a potential candidate for drug development.
Medicine: Due to its antibacterial and antifungal properties, it is studied for its potential use in treating infections.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the pyridinylmethyl group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-N-[(pyridin-4-yl)methyl]acetamide can be compared with other thiazole derivatives such as:
2-(2-(2-Chlorophenyl)-1,3-thiazol-4-yl)-N-[(pyridin-4-yl)methyl]acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
2-(2-(2-Bromophenyl)-1,3-thiazol-4-yl)-N-[(pyridin-4-yl)methyl]acetamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
2-(2-(2-Methylphenyl)-1,3-thiazol-4-yl)-N-[(pyridin-4-yl)methyl]acetamide: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which enhances its biological activity and binding affinity compared to other similar compounds .
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-15-4-2-1-3-14(15)17-21-13(11-23-17)9-16(22)20-10-12-5-7-19-8-6-12/h1-8,11H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZJNLIWUTSHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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